4-Hydroxy-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid 4-Hydroxy-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1023815-72-6
VCID: VC6295400
InChI: InChI=1S/C10H13N3O3/c14-8-7(9(15)16)6-11-10(12-8)13-4-2-1-3-5-13/h6H,1-5H2,(H,15,16)(H,11,12,14)
SMILES: C1CCN(CC1)C2=NC=C(C(=O)N2)C(=O)O
Molecular Formula: C10H13N3O3
Molecular Weight: 223.232

4-Hydroxy-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid

CAS No.: 1023815-72-6

Cat. No.: VC6295400

Molecular Formula: C10H13N3O3

Molecular Weight: 223.232

* For research use only. Not for human or veterinary use.

4-Hydroxy-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid - 1023815-72-6

Specification

CAS No. 1023815-72-6
Molecular Formula C10H13N3O3
Molecular Weight 223.232
IUPAC Name 6-oxo-2-piperidin-1-yl-1H-pyrimidine-5-carboxylic acid
Standard InChI InChI=1S/C10H13N3O3/c14-8-7(9(15)16)6-11-10(12-8)13-4-2-1-3-5-13/h6H,1-5H2,(H,15,16)(H,11,12,14)
Standard InChI Key BVJGPKRDUSTGPJ-UHFFFAOYSA-N
SMILES C1CCN(CC1)C2=NC=C(C(=O)N2)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates a pyrimidine ring—a six-membered aromatic system with two nitrogen atoms—with a piperidine group (a six-membered amine ring) and a carboxylic acid functional group. The hydroxy substituent at position 4 enhances hydrogen-bonding capacity, while the piperidine moiety contributes to lipophilicity, critical for membrane permeability. The carboxylic acid group at position 5 enables salt formation and esterification, broadening its derivatization potential.

Table 1: Key Molecular Properties

PropertyValue
CAS No.1023815-72-6
Molecular FormulaC₁₀H₁₃N₃O₃
Molecular Weight223.232 g/mol
Functional GroupsPyrimidine, Piperidine, Carboxylic Acid, Hydroxy

Synthesis and Manufacturing Processes

Laboratory-Scale Synthesis

The synthesis typically begins with condensation reactions between pyrimidine precursors (e.g., 5-carboxypyrimidine derivatives) and piperidine-containing reagents. A common route involves nucleophilic substitution at the pyrimidine’s position 2, followed by hydroxylation at position 4. For example, reacting 2-chloropyrimidine-5-carboxylic acid with piperidine under basic conditions yields the intermediate, which is subsequently hydroxylated using oxidizing agents like hydrogen peroxide.

Industrial Optimization

Industrial protocols emphasize catalytic methods to enhance yield and purity. Transition metal catalysts (e.g., palladium for cross-coupling) and microwave-assisted synthesis have been explored to reduce reaction times . A patent describing analogous thiazolyl-dihydropyrimidines highlights the use of DIPEA (diisopropylethylamine) and DCM (dichloromethane) as solvents, with purification via column chromatography and recrystallization .

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield
CondensationPiperidine, K₂CO₃, DMF, 80°C60–70%
HydroxylationH₂O₂, AcOH, 50°C50–55%
PurificationColumn chromatography (PE/EA)95% purity

Applications in Medicinal Chemistry

Lead Compound Optimization

The carboxylic acid group facilitates prodrug development via esterification. Ethyl and methyl esters have been synthesized to improve oral bioavailability, with in vivo studies showing prolonged half-lives . Piperidine substitution patterns are critical for target affinity; bulkier groups (e.g., 4-fluorobenzyl) enhance selectivity for inflammatory enzymes over off-target kinases .

Preclinical and Clinical Prospects

Though clinical data are absent, its biomarker modulation in preclinical inflammation models supports progression to Phase I trials. Challenges include metabolic stability—the piperidine ring is susceptible to CYP450-mediated oxidation, necessitating structural modifications .

Comparative Analysis with Structural Analogues

Thiazolyl-Dihydropyrimidines

Patent CN108239087A discloses thiazolyl-dihydropyrimidines with similar anti-inflammatory activity but greater metabolic stability due to thiazole ring planarity . For example, 4-(2-fluorophenyl)-6-(piperidinylmethyl)-2-thiazolyl-dihydropyrimidine showed a 40% higher half-life in murine models compared to the title compound .

Pyrrolo[2,3-d]pyrimidine Kinase Inhibitors

Compounds like 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides exhibit nanomolar PKB inhibition but lack the hydroxy group critical for the title compound’s anti-inflammatory effects . This highlights the trade-off between kinase selectivity and COX-2 affinity.

Table 3: Activity Comparison of Pyrimidine Derivatives

CompoundPrimary TargetIC₅₀/PotencySelectivity Over PKA
4-Hydroxy-2-(piperidin-1-yl)pyrimidine-5-carboxylic acidCOX-21.2 μMNot reported
Thiazolyl-dihydropyrimidine IL-60.8 μM10-fold
Pyrrolo-pyrimidine carboxamide PKB/Akt4 nM150-fold

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